molecular formula C16H13F3N4O B2988563 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide CAS No. 2034234-72-3

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide

Cat. No.: B2988563
CAS No.: 2034234-72-3
M. Wt: 334.302
InChI Key: MSNPDRYYUYFUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide (CAS 2034234-72-3) is a chemical compound with the molecular formula C 16 H 13 F 3 N 4 O and a molecular weight of 334.30 g/mol . This substance features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core structure is substituted with a trifluoromethyl group at the 2-position and a propanamide linker connected to a phenyl ring at the 6-position. Researchers are exploring compounds based on the pyrazolo[1,5-a]pyrimidine scaffold for various therapeutic applications. Scientific literature indicates that this structural class has shown potential as inhibitors for specific kinases and mycobacterial targets . For instance, related pyrazolo[1,5-a]pyrimidine derivatives have been investigated as selective and orally bioavailable Discoidin Domain Receptor 1 (DDR1) inhibitors for anticancer research . Other studies have explored similar compounds as potent and selective inhibitors of Trk kinase for potential use in pain and oncology research . Furthermore, this chemotype has been reported as a potent inhibitor of mycobacterial ATP synthase, highlighting its potential in infectious disease research for tuberculosis . The presence of the trifluoromethyl group is a common strategy in drug design to influence the compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes by qualified personnel in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should refer to the specific Certificate of Analysis for detailed quality control data and handling instructions.

Properties

IUPAC Name

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNPDRYYUYFUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the type of reaction and the conditions employed.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide involves its interaction with specific molecular targets. It acts as an antagonist to certain receptors, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide with three related compounds, focusing on structural variations, substituent effects, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 6/7 Substituent Key Functional Groups Potential Biological Activity
This compound (Target) Pyrazolo[1,5-a]pyrimidine Trifluoromethyl (-CF₃) N-linked phenylpropanamide CF₃, amide, phenyl Kinase inhibition, antimicrobial*
3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide Pyrazolo[1,5-a]pyrimidine Methyl (-CH₃) Propyl-linked sulfonamido/fluorobenzene CH₃, sulfonamido, fluoroaromatic Kinase modulation, enhanced solubility
(R)-5-chloro-6-(2-fluorophenyl)-N-(3-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine Chloro (-Cl) Fluorophenyl and branched amine Cl, fluoroaromatic, branched alkylamine Anticancer, metabolic stability

Substituent Effects on Core Structure

Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine: The target compound and ’s analog share a pyrazolo-pyrimidine core, which is electronically distinct from the triazolo-pyrimidine in . The pyrazolo-pyrimidine core (Target and ) may prioritize hydrophobic interactions due to reduced polarity compared to triazolo derivatives.

Position 2 Substituents :

  • Trifluoromethyl (-CF₃) : The target’s CF₃ group increases electronegativity and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism compared to methyl (-CH₃) in ’s compound .
  • Methyl (-CH₃) : ’s analog may exhibit faster metabolic clearance but improved solubility due to reduced steric hindrance.

Position 6/7 Functionalization :

  • Phenylpropanamide (Target) : The phenyl group may engage in π-π stacking with aromatic residues in target proteins, while the amide linker supports hydrogen bonding.
  • Sulfonamido/Fluorobenzene () : The sulfonamido group (-SO₂NH-) enhances acidity and solubility, and the fluorobenzene moiety contributes to bioavailability via fluorine’s metabolic stability .
  • Fluorophenyl/Branched Amine () : The fluorophenyl group improves binding specificity, while the branched amine may reduce torsional flexibility, favoring entropic gains during target binding .

Biological Activity

3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N4OC_{16}H_{15}F_3N_4O, with a molecular weight of approximately 350.31 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. In particular, it has shown efficacy against Trk kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest
Hep-23.25Cytotoxicity via kinase inhibition

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Inhibition Studies

Inhibition studies have demonstrated that this compound effectively inhibits Aurora-A kinase with an IC50 value of 0.067μM0.067\,\mu M, highlighting its potential as a targeted therapy in cancer treatment. Additionally, it has shown significant inhibition against other kinases relevant to cancer progression.

Case Studies

  • Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. indicated that the compound significantly inhibited the proliferation of MCF7 cells by inducing apoptosis through the activation of caspase pathways.
  • In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor size in xenograft models derived from human cancer cells, supporting its potential for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.